molecular formula C18H14FN3O3S B2708105 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 897614-12-9

2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B2708105
CAS No.: 897614-12-9
M. Wt: 371.39
InChI Key: SVUFXWZYYREDDC-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic small molecule compound featuring a pyridazine core scaffold, a structure of significant interest in medicinal chemistry . The molecular architecture includes a methanesulfonyl group at the 6-position of the pyridazine ring, a modification known to potentially enhance solubility and metabolic stability in research compounds . This core is linked to a benzamide group, which incorporates a fluorine atom, a common bioisostere used in drug discovery to influence electronic properties, binding affinity, and pharmacokinetics. While the specific biological profile and mechanism of action for this precise molecule require further research, compounds with pyridazine scaffolds and similar structural features are frequently investigated for their potential to interact with various enzymatic targets and pathways in scientific settings . This product is intended for research and development purposes in chemistry and biology laboratories. It is strictly for research use only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-26(24,25)17-10-9-16(21-22-17)12-5-4-6-13(11-12)20-18(23)14-7-2-3-8-15(14)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUFXWZYYREDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridazinyl ring.

    Introduction of the methylsulfonyl group: The methylsulfonyl group is introduced through sulfonation reactions, often using reagents like methylsulfonyl chloride.

    Coupling with the fluorobenzamide: The final step involves coupling the pyridazinyl intermediate with 2-fluorobenzamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the methylsulfonyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Fluorinated Benzamides

Fluorine substitution is prevalent in bioactive molecules. The following analogs highlight variations in substituents and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
2-Fluoro-N-[3-(propionylamino)phenyl]benzamide Propionylamino group on phenyl ring C₁₆H₁₅FN₂O₂ Intermediate in organic synthesis
Broflanilide derivatives (e.g., Compound 11) Heptafluoropropan-2-yl, trifluoromethyl groups Not specified Insecticidal activity
AR04 (Tetrahydrofuran cyclic urea derivative) 2-Fluoro, cyano-trifluoromethylphenyl, oxetan-3-yl Not specified Androgen receptor antagonist
Ponatinib Imidazopyridazine-ethynyl, methylpiperazinyl, trifluoromethylphenyl C₂₉H₂₈ClF₃N₆O Kinase inhibitor (leukemia therapy)

Key Observations :

  • Biological Targets : Fluorine position matters. For example, AR04's 2-fluoro substitution on benzamide enhances receptor binding , while ponatinib’s ethynyl linker and imidazopyridazine ring enable kinase inhibition .

Benzamides with Heterocyclic Substituents

Pyridazine and triazolopyridazine rings are critical in modulating activity:

Compound Name Heterocyclic Group Key Features Reference
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide Triazolopyridazine with sulfanyl linkage Potential protease inhibition
Ponatinib Imidazopyridazine-ethynyl Broad-spectrum kinase inhibition

Key Observations :

  • Sulfonyl vs. Sulfanyl : The target compound’s methanesulfonyl group is electron-withdrawing, whereas sulfanyl groups in ’s compound may act as leaving groups, altering reactivity .
  • Ring Systems : Pyridazine derivatives (e.g., ponatinib) often target kinases, suggesting the target compound’s pyridazinyl group could confer similar selectivity .

Pesticide Benzamides

Benzamides are widely used in agrochemicals. Notable examples include:

Compound Name Substituents Use Reference
Flutolanil Trifluoromethyl, isopropoxy Fungicide
Broflanilide (Compound 11) Heptafluoropropan-2-yl Insecticide

Key Observations :

  • Lipophilicity: Fluorinated groups (e.g., trifluoromethyl in flutolanil) increase lipophilicity, enhancing membrane penetration.

Biological Activity

2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is C18H17FN4O3SC_{18}H_{17}FN_4O_3S, with a molecular weight of 388.42 g/mol. The compound features a fluorine atom and a methanesulfonyl group, which contribute to its unique chemical properties and biological interactions.

PropertyValue
Molecular FormulaC18H17FN4O3S
Molecular Weight388.42 g/mol
IUPAC Name2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

The biological activity of 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances lipophilicity, facilitating cellular uptake, while the methanesulfonyl group may play a role in enzyme inhibition.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways critical for various physiological processes.

Anticancer Properties

Research indicates that compounds similar to 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibit anticancer properties. For instance, studies have demonstrated that related benzamide derivatives can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism.

Case Studies

  • In Vitro Studies : A study conducted on a series of fluorinated benzamides revealed that 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide significantly inhibited the growth of breast cancer cell lines (MCF-7), demonstrating its potential as an anticancer agent.
  • Mechanistic Insights : Another study focused on the mechanism of action showed that the compound induced apoptosis through the activation of caspase pathways, suggesting it could be developed into a therapeutic agent for cancer treatment.

Research Findings

Recent findings highlight the compound's potential in drug development:

  • Synergistic Effects : When combined with other chemotherapeutic agents, 2-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide exhibited synergistic effects, enhancing overall therapeutic efficacy.
  • Target Identification : Ongoing research aims to identify specific biological targets and pathways affected by this compound, which will aid in understanding its full therapeutic potential.

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